Sulfo-Cyanine5.5 dUTP

Description

Properties

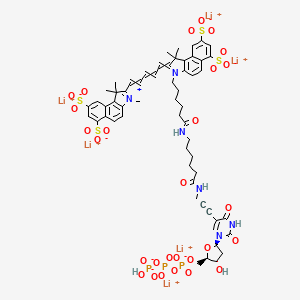

Molecular Formula |

C58H63Li6N6O28P3S4 |

|---|---|

Molecular Weight |

1555 g/mol |

IUPAC Name |

hexalithium;3-[6-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C58H69N6O28P3S4.6Li/c1-57(2)48(62(5)42-23-21-38-40(53(42)57)28-36(96(77,78)79)30-46(38)98(83,84)85)17-9-6-10-18-49-58(3,4)54-41-29-37(97(80,81)82)31-47(99(86,87)88)39(41)22-24-43(54)63(49)27-14-8-12-20-50(66)59-25-13-7-11-19-51(67)60-26-15-16-35-33-64(56(69)61-55(35)68)52-32-44(65)45(90-52)34-89-94(73,74)92-95(75,76)91-93(70,71)72;;;;;;/h6,9-10,17-18,21-24,28-31,33,44-45,52,65H,7-8,11-14,19-20,25-27,32,34H2,1-5H3,(H10-,59,60,61,66,67,68,69,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88);;;;;;/q;6*+1/p-6/t44-,45+,52+;;;;;;/m0....../s1 |

InChI Key |

BUZRZWDNFOVJDE-ORVGLFDYSA-H |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)[C@H]7C[C@@H]([C@H](O7)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)C7CC(C(O7)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C |

Origin of Product |

United States |

Enzymatic Incorporation and Nucleic Acid Labeling Methodologies

Substrate Recognition and Efficiency by DNA Polymerases

The successful incorporation of a modified nucleotide like Sulfo-Cyanine5.5 dUTP is dependent on how well it is tolerated by various DNA polymerases. The bulky dye molecule attached to the nucleotide can present a steric hindrance, potentially affecting the enzyme's catalytic activity.

The efficiency of incorporating this compound can be optimized by adjusting reaction conditions, particularly the ratio of the labeled dUTP to its natural counterpart, dTTP. Research has shown that for PCR-based labeling, a substitution of 30-50% of the dTTP with the dye-labeled dUTP often provides an optimal balance between the yield of the PCR product and the labeling efficiency. jenabioscience.com For some applications, such as recombinase polymerase amplification (RPA), a much lower ratio of 1% Cy5-dUTP to 99% dTTP has been found to yield excellent results. researchgate.net

The table below summarizes the relative efficiency of dUTP utilization by different DNA polymerases, providing a general guide for enzyme selection.

| DNA Polymerase | Relative dUTP Utilization Efficiency (%) |

| Neq DNA polymerase | 74.9 |

| Taq DNA polymerase | 71.3 |

| Pfu DNA polymerase | 9.4 |

| Vent DNA polymerase | 15.1 |

| KOD DNA polymerase | 12.3 |

Table 1. Comparison of the efficiency of dUTP utilization by various DNA polymerases. The data represents the percentage of incorporated radioactivity in the presence of [³H]dUTP compared to [³H]TTP. researchgate.net

The linker arm that connects the cyanine (B1664457) dye to the deoxyuridine base plays a crucial role in the substrate's compatibility with DNA polymerases. A longer linker arm generally increases the efficiency of incorporation by providing greater flexibility and reducing steric hindrance between the bulky dye and the active site of the polymerase. researchgate.netlumiprobe.com

Research comparing Cy5-dUTP with a standard linker to a variant with a 14-atom longer linker demonstrated that the extended linker resulted in longer primer extension products. nih.gov This indicates that the polymerase is better able to process the modified nucleotide when the dye is positioned further from the base. Some polymerases were even capable of extending the primer to nearly 30 nucleotides using exclusively the long-linker dye-labeled nucleotides. nih.gov The extended amino-11-linker found in some commercial this compound preparations is a testament to the importance of this design feature for enhancing polymerase activity. lumiprobe.com The chemical structure of the linker, including its charge, also significantly impacts incorporation efficiency, with electroneutral linkers often being favored by polymerases like Taq. mdpi.comnih.gov

Techniques for Fluorescent DNA Probe Generation

This compound is a versatile reagent that can be integrated into several common enzymatic DNA labeling methods to produce fluorescent probes.

Nick translation is a widely used method for labeling DNA probes. This technique utilizes DNase I to introduce single-stranded nicks in a double-stranded DNA template. DNA Polymerase I then binds to these nicks and, through its 5'→3' exonuclease and 5'→3' polymerase activities, excises the existing nucleotides and replaces them with new ones from the reaction mixture, which includes this compound. nih.govinterchim.fr

A typical nick translation reaction includes the DNA template, a buffer containing MgCl2, dNTPs (with an optimized ratio of dTTP to this compound), DNase I, and DNA Polymerase I. The reaction is typically incubated at 15°C. interchim.frpromega.com The extent of labeling and the size of the resulting probes can be controlled by adjusting the enzyme concentrations and incubation time. interchim.fr Optimal labeling conditions can yield probes with a density of 20-40 dye molecules per kilobase of DNA. nih.govnih.gov

Table 2: Example of a Nick Translation Reaction Setup

| Component | Example Concentration/Amount |

| DNA Template | 1 µg |

| 10x Nick Translation Buffer | 5 µL |

| dNTP Mix (dATP, dCTP, dGTP) | Varies |

| dTTP | Varies |

| This compound | Varies (e.g., 1:2 to 1:4 ratio with dTTP) |

| DNA Polymerase I/DNase I Mix | 1-2 µL |

| Nuclease-free Water | To final volume (e.g., 50 µL) |

This table provides a general example; specific amounts and ratios may need to be optimized for different templates and desired labeling densities.

Random priming is another efficient method for generating highly labeled DNA probes. oup.com In this technique, the DNA template is first denatured into single strands. A mixture of random hexamer or nonamer primers is then annealed to the template at multiple sites. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, extends these primers, synthesizing new DNA strands complementary to the template. promega.comthermofisher.com By including this compound in the dNTP mix, the newly synthesized DNA becomes fluorescently labeled.

A key advantage of random priming is that it can be used to label small amounts of DNA, even as little as 10-25 ng. nih.gov The reaction is typically carried out at 37°C. thermofisher.com The concentration of the labeled dUTP in the nucleotide mix is a critical parameter for achieving high incorporation rates.

Table 3: Typical Components for a Random Priming Reaction

| Component | Example Concentration/Amount |

| Denatured DNA Template | 10-25 ng |

| Random Primers (e.g., hexamers) | 1-2 µL |

| 10x Klenow Buffer | 2 µL |

| dNTP Mix (dATP, dCTP, dGTP) | Varies |

| dTTP | Varies |

| This compound | Varies |

| Klenow Fragment | 1-2 units |

| Nuclease-free Water | To final volume (e.g., 20 µL) |

This table provides a general outline. Optimization of the dNTP and labeled dUTP concentrations is recommended for specific applications.

The polymerase chain reaction (PCR) offers a powerful method for simultaneously amplifying and labeling a specific DNA sequence. By including this compound in the PCR master mix, the resulting amplicons will be fluorescently labeled. This method is particularly advantageous when the starting template is scarce or when a specific fragment needs to be labeled. jenabioscience.comjenabioscience.com

The efficiency of PCR labeling is highly dependent on the DNA polymerase used and the ratio of this compound to dTTP. Thermostable polymerases like Taq are commonly used, and as mentioned earlier, a 30-50% substitution of dTTP with the labeled analog is often a good starting point for optimization. jenabioscience.comjenabioscience.com High-fidelity polymerase blends that include a proofreading enzyme can also be used to generate accurately labeled probes. jenabioscience.com

Table 4: Example of a PCR Labeling Reaction Setup

| Component | Example Concentration/Amount |

| DNA Template | 1-100 ng |

| Forward Primer | 0.1-1.0 µM |

| Reverse Primer | 0.1-1.0 µM |

| 10x PCR Buffer | 5 µL |

| dNTP Mix (dATP, dCTP, dGTP) | 200 µM each |

| dTTP | 100-140 µM |

| This compound | 60-100 µM |

| Taq DNA Polymerase | 1-2.5 units |

| Nuclease-free Water | To final volume (e.g., 50 µL) |

This table presents a representative PCR setup. Annealing temperature and extension time will need to be optimized based on the primers and the length of the target amplicon.

Direct Enzymatic Labeling for DNA Microarray Fabrication

Direct enzymatic labeling is a streamlined and efficient method for preparing fluorescently labeled nucleic acid probes for DNA microarray analysis. This technique involves the incorporation of a fluorescent dye, already conjugated to a deoxynucleoside triphosphate (dNTP), directly into a growing DNA strand by a DNA polymerase. This compound is a specialized reagent designed for this purpose.

The core of this methodology lies in using this compound as a substrate, analogous to the natural deoxyuridine triphosphate, in standard enzymatic DNA synthesis reactions. These reactions can include Polymerase Chain Reaction (PCR), nick translation, or random priming. apexbt.comnih.gov During DNA synthesis, DNA polymerase incorporates the Sulfo-Cyanine5.5-modified nucleotide into the newly synthesized DNA probe.

This compound is an analog of Cy5-dUTP, featuring key structural modifications that enhance its utility. lumiprobe.com It contains a sulfo-cyanine5.5 dye, a far-red emitting fluorophore that operates in a spectral range where background fluorescence from biological samples is minimal, thus providing an excellent signal-to-noise ratio. lumiprobe.com The molecule also includes an extended amino-11-linker arm that separates the bulky dye from the nucleotide base. lumiprobe.com This increased length reduces steric hindrance, allowing for more efficient incorporation by common DNA polymerases compared to other dye-labeled nucleotides. lumiprobe.comlumiprobe.com The presence of four sulfonate groups makes the compound highly hydrophilic and water-soluble. glpbio.com

The primary advantage of this direct labeling approach is its simplicity and speed. It eliminates the need for a two-step labeling process (such as incorporating an aminoallyl-modified nucleotide followed by a separate dye-coupling reaction) and subsequent purification steps, thereby reducing experimental time and potential sample loss. nih.govnih.gov The resulting DNA probes, with the dye integrated directly into their structure, are immediately ready for hybridization to a DNA microarray. nih.gov This method is robust and can be applied to generate probes for various applications, most notably for gene expression analysis where labeled cDNA is synthesized from an RNA template via reverse transcription. nih.gov

Research into cyanine dye-dUTP analogs has provided a foundation for this technology. Studies have demonstrated the successful synthesis of cyanine-labeled dUTP analogs (Cy3-dUTP and Cy5-dUTP) that are efficient substrates for DNA polymerases. nih.govnih.gov Optimal labeling conditions have been identified that can yield highly fluorescent probes with an incorporation frequency of 20 to 40 dye molecules per kilobase of DNA. nih.govnih.govresearchgate.net These directly labeled probes are effective for multicolor, multisequence analysis in techniques like Fluorescence In Situ Hybridization (FISH) and microarrays, without requiring any secondary detection reagents. nih.govresearchgate.net

Table 1: Properties of this compound

This table summarizes the key spectral and physical properties of the this compound compound.

| Property | Value | Reference |

| Appearance | Blue solid | lumiprobe.com |

| Excitation Maximum | 673 nm | lumiprobe.com |

| Emission Maximum | 691 nm | lumiprobe.com |

| Molar Extinction Coefficient (ε) | 211,000 L⋅mol⁻¹⋅cm⁻¹ | lumiprobe.com |

| Fluorescence Quantum Yield | 0.21 | lumiprobe.com |

| Key Feature | Extended amino-11-linker for improved enzymatic incorporation | lumiprobe.com |

Table 2: Research Findings on Direct Enzymatic Labeling with Cyanine-dUTP Analogs

This table highlights key findings from research on the enzymatic incorporation of cyanine dye-dUTP analogs for creating DNA probes.

| Research Focus | Enzyme(s) / Method(s) | Key Finding | Outcome | Reference |

| Efficiency of Incorporation | DNA Polymerase I, Nick Translation, PCR, Random Priming | Cyanine-dUTP analogs are efficient substrates for various DNA polymerases. | Achieved labeling density of 20-40 dyes per kilobase. | nih.govnih.gov |

| Application in Microarrays | Reverse Transcription | Direct labeling of cDNA during reverse transcription simplifies the workflow for expression analysis. | Labeled cDNA is purified and hybridized directly to the microarray. | nih.gov |

| Multicolor Detection | Fluorescence In Situ Hybridization (FISH) | Directly labeled probes with different cyanine dyes (e.g., Cy3, Cy5) allow for simultaneous detection of multiple sequences. | Enables multicolor analysis without secondary detection steps. | nih.govresearchgate.net |

Applications in Advanced Molecular Detection and Analysis

Fluorescence In Situ Hybridization (FISH) Applications

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to detect and localize specific DNA sequences on chromosomes. The direct incorporation of fluorescently labeled nucleotides, such as Sulfo-Cyanine5.5 dUTP, into DNA probes is a key aspect of this method.

DNA probes enzymatically labeled with this compound can be used to identify specific DNA sequences within a cell. apexbt.com The far-red fluorescence of the Sulfo-Cyanine5.5 dye allows for clear visualization of the target sequence against the cellular background. This is particularly useful in research and clinical diagnostics for identifying chromosomal abnormalities and gene mapping.

The distinct spectral properties of Sulfo-Cyanine5.5 allow it to be used in combination with other fluorophores for multicolor FISH experiments. apexbt.comnih.gov By using a set of probes, each labeled with a different colored dye, researchers can simultaneously visualize multiple target sequences within the same cell. apexbt.comresearchgate.net This multisequence analysis is a powerful tool for studying complex genetic arrangements and interactions. apexbt.com For instance, a study demonstrated the use of up to eight different fluorophores for multicolor FISH, enabling the differentiation of multiple microbial populations. nih.gov While standard FISH often uses dyes like Cy3 and Cy5, expanding the palette of fluorophores allows for more complex and detailed analyses. nih.gov

Nucleic Acid Amplification System Integration

The direct incorporation of fluorescently labeled nucleotides into the products of nucleic acid amplification is an attractive method for detection and quantification. nih.govresearchgate.net this compound has been investigated for its utility in such systems.

Rolling circle amplification (RCA) is an isothermal enzymatic process that can synthesize long single-stranded DNA molecules from a circular template. nih.govresearchgate.net This technique is known for its high sensitivity in detecting molecules at low concentrations. researchgate.net The incorporation of fluorescently labeled dUTPs, including this compound, directly into the RCA product offers a means of detection and signal amplification. nih.govresearchgate.net

Research has been conducted to assess the effectiveness of incorporating various modified dUTPs, including this compound, into RCA products using phi29 DNA polymerase. nih.govresearchgate.net One study compared the incorporation of several sulfo-cyanine and other dye-labeled dUTPs. nih.govresearchgate.net The results indicated that the properties of the fluorophore can influence the efficiency of incorporation. nih.govresearchgate.net

| Modified dUTP | Incorporation Effectiveness (labels per 1000 nucleotides) |

|---|---|

| sulfo-cyanine3-dUTP | 4-9 |

| sulfo-cyanine5-dUTP | Data Not Specified in Source |

| sulfo-cyanine5.5-dUTP | Data Not Specified in Source |

| BDP-FL-dUTP | Data Not Specified in Source |

| amino-11-dUTP | Data Not Specified in Source |

Analysis of Fluorescently Labeled PCR Products

The polymerase chain reaction (PCR) is a cornerstone technique for amplifying specific DNA sequences. The incorporation of fluorescently labeled nucleotides, such as this compound, during PCR allows for the direct labeling of the amplicons. This is achieved by including this compound in the PCR master mix along with the four standard deoxynucleotide triphosphates (dNTPs). During the extension phase of PCR, DNA polymerase incorporates the modified nucleotide into the growing DNA strand as a substitute for thymidine (B127349) triphosphate (dTTP). jenabioscience.com

The efficiency of this incorporation can be influenced by the specific DNA polymerase used and the ratio of labeled to unlabeled dUTP. jenabioscience.comnih.gov Research has shown that even a small percentage of modified dUTPs in the reaction mix can lead to the successful generation of fluorescently labeled PCR products. nih.gov For instance, studies with the related Cy5-dUTP have demonstrated that a ratio of 1% Cy5-dUTP to 99% unlabeled dTTP can be sufficient for effective labeling in certain isothermal amplification methods. researchgate.net

Once the PCR is complete, the fluorescently labeled products can be analyzed using various methods. A common approach is gel electrophoresis, where the DNA fragments are separated by size. The fluorescent bands can then be visualized using an imaging system equipped with the appropriate excitation source and emission filters for the Sulfo-Cyanine5.5 dye. This allows for the confirmation of amplicon size and an estimation of its quantity. Capillary electrophoresis is another powerful technique that offers higher resolution and automated analysis of the labeled PCR products.

High-Throughput Genomic and Transcriptomic Profiling

This compound and its related cyanine (B1664457) dye analogs are instrumental in high-throughput techniques that enable the simultaneous analysis of thousands of genes or genomic regions.

Utilization in DNA Microarray-Based Gene Expression Studies

DNA microarrays are a powerful tool for genome-wide gene expression analysis. nih.govresearchgate.net In a typical two-color microarray experiment, mRNA from two different samples (e.g., a test and a control sample) are extracted and separately reverse-transcribed into complementary DNA (cDNA). researchgate.netpsu.edu During this reverse transcription, fluorescently labeled dNTPs are incorporated into the cDNA.

For example, the cDNA from the test sample might be labeled with this compound (or a similar dye like Cy5-dUTP), while the control sample's cDNA is labeled with a spectrally distinct dye like Cy3-dUTP. researchgate.netpsu.edu The two differently labeled cDNA populations are then mixed and hybridized to a microarray slide, which contains thousands of spots, each with a specific DNA probe corresponding to a single gene.

After hybridization, the microarray is scanned at the respective excitation wavelengths for each dye. The ratio of the fluorescence intensities at each spot indicates the relative abundance of the corresponding mRNA in the two original samples. The use of dyes like Sulfo-Cyanine5.5, which fluoresces in the far-red spectrum, is beneficial as it is less susceptible to photobleaching compared to some other dyes and helps to minimize background fluorescence from the glass slide. psu.edu The ability to use multiple fluorescent dyes in a single experiment enhances the throughput and allows for more complex experimental designs. nih.govscispace.com

Role in Next-Generation DNA Sequencing Workflows

While the primary application of this compound is in labeling for hybridization-based assays and PCR, related cyanine dye-labeled nucleotides have a role in some Next-Generation Sequencing (NGS) workflows. Although many modern NGS platforms have proprietary dye chemistries, the fundamental principle of using fluorescently labeled nucleotides for sequencing is well-established.

In the context of sequencing, a fluorescently labeled nucleotide analog could be used in sequencing-by-synthesis approaches. As a DNA polymerase incorporates a nucleotide to a growing strand complementary to a template, a fluorescent signal is emitted and detected. In some systems, chain-terminating fluorescently labeled dideoxynucleotides (ddNTPs) are used. For instance, Cyanine-5 labeled ddUTP can be incorporated by various DNA polymerases and acts as a chain terminator, allowing for the identification of the complementary base. revvity.com

The direct enzymatic labeling of DNA with fluorescent dNTPs like this compound offers a streamlined approach for various molecular analyses, eliminating the need for secondary detection reagents and steps. nih.govnih.gov This versatility and the favorable spectral properties of the Sulfo-Cyanine5.5 dye make it a valuable tool in advanced molecular detection and high-throughput genomic and transcriptomic studies.

Imaging and Quantitative Cellular Analysis Modalities

Fluorescence Microscopy for Cellular and Subcellular Visualization

Fluorescence microscopy is a cornerstone of cell biology, allowing researchers to visualize specific molecules and structures within cells with high specificity.

Sulfo-Cyanine5.5 dUTP enables high-contrast imaging of DNA within cells. axispharm.comaxispharm.com When introduced into cells, it can be incorporated into newly synthesized DNA by DNA polymerases during processes like DNA replication or repair. This results in the direct labeling of nuclear and mitochondrial DNA, allowing for clear visualization of these organelles. The far-red emission of the dye significantly reduces background noise from cellular autofluorescence, which is typically more pronounced in the green and yellow regions of the spectrum, thus providing crisp and clear images of the labeled structures. lumiprobe.com

| Property | Value | Reference |

| Excitation Maximum | ~673-675 nm | lumiprobe.comaxispharm.com |

| Emission Maximum | ~691-694 nm | lumiprobe.comaxispharm.com |

| Extinction Coefficient | 211,000 L⋅mol⁻¹⋅cm⁻¹ | lumiprobe.com |

| Fluorescence Quantum Yield | 0.21 | lumiprobe.com |

Table 1: Spectral Properties of Sulfo-Cyanine5.5

The ability to introduce this compound into living cells opens up possibilities for dynamic studies of cellular processes in real-time. lifetein.com Live-cell imaging allows for the observation of events such as cell division, DNA damage response, and viral infection dynamics. The photostability of cyanine (B1664457) dyes like Sulfo-Cyanine5.5 is a crucial factor for long-term imaging experiments, as it resists photobleaching—the light-induced destruction of the fluorophore—allowing for extended observation periods without significant signal loss. axispharm.comaxispharm.com Furthermore, its compatibility with techniques like fluorescence recovery after photobleaching (FRAP) and Förster resonance energy transfer (FRET) can provide insights into the mobility and interaction of DNA-associated proteins.

Flow Cytometry for Cell Sorting and Population Analysis

Flow cytometry is a powerful technique for analyzing and sorting large populations of cells based on their physical and chemical properties.

In multiparametric flow cytometry, multiple cellular parameters are measured simultaneously. This compound, with its distinct far-red emission, can be used in combination with other fluorescent probes that emit at different wavelengths to label various cellular components or markers. nih.gov This allows for the simultaneous analysis of DNA content (using this compound) and the expression of specific cell surface or intracellular proteins labeled with other fluorophores. The use of far-red dyes like Sulfo-Cyanine5.5 is particularly beneficial in multicolor experiments as it minimizes spectral overlap with commonly used green and red fluorescent proteins and dyes, simplifying data analysis and improving the accuracy of results. nih.gov

Flow cytometry allows for the precise quantification of the fluorescence intensity of individual cells. When cells are labeled with this compound, the resulting fluorescence signal is proportional to the amount of incorporated dye, which in turn reflects the extent of DNA synthesis. This enables quantitative analysis of the cell cycle, for instance, by distinguishing cells in different phases (G0/G1, S, and G2/M) based on their DNA content. This is a fundamental application in studies of cell proliferation, cancer biology, and drug discovery.

Deep Tissue and In Vivo Imaging Paradigms

The far-red to near-infrared (NIR) spectral properties of Sulfo-Cyanine5.5 make it particularly well-suited for imaging deeper into biological tissues and even in living organisms.

Light in the far-red and NIR regions can penetrate tissues more effectively than shorter wavelength light due to reduced absorption and scattering by biological components like hemoglobin and water. This "optical window" allows for non-invasive imaging of cellular and molecular processes in small animals. rsc.orgnih.gov By labeling specific cell populations or DNA with this compound, researchers can track their location, proliferation, and fate within a living organism. For example, labeled cancer cells can be monitored to study tumor growth and metastasis, or labeled immune cells can be tracked to understand their response to infection or inflammation. Recent research has demonstrated the use of cyanine 5.5 derivatives loaded into liposomes for deep tissue imaging, showcasing the potential for in vivo fluorescence imaging. rsc.org

Advantages in Minimizing Biological Background Autofluorescence

A major challenge in fluorescence microscopy is the natural fluorescence of biological samples, known as autofluorescence. This background noise can obscure the signal from the fluorescent probe. Since very few biological molecules naturally emit light in the far-red region of the spectrum, the use of this compound, which emits at approximately 691-694 nm, significantly reduces the impact of autofluorescence. lumiprobe.com This results in a much higher signal-to-noise ratio, leading to clearer and more sensitive imaging. lumiprobe.com

Utility in Non-Invasive Research on Biological Systems

The ability to label and track DNA within living cells and organisms without causing significant disruption is a key aspect of non-invasive research. The high water solubility and minimal non-specific binding of this compound make it well-suited for such studies. axispharm.comglpbio.com Its use in techniques like fluorescence microscopy allows for the dynamic tracking of cellular processes involving DNA, providing valuable insights into biological systems with minimal perturbation.

Chemical Synthesis and Derivatization Strategies

Synthesis of the Sulfo-Cyanine5.5 Fluorophore Moiety

The Sulfo-Cyanine5.5 fluorophore is a member of the cyanine (B1664457) dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. alfa-chemistry.com The "5.5" designation indicates a pentamethine chain, which, along with the specific heterocyclic structures, determines the dye's spectral properties, placing its absorption and emission in the far-red to near-infrared region of the spectrum. nih.govmedchemexpress.com The "sulfo" prefix highlights the presence of sulfonate groups, which are crucial for imparting water solubility to the dye. nih.govnih.gov

Exploration of Synthetic Routes for Cyanine Dye Core Structures

The fundamental approach to synthesizing the cyanine dye core involves the condensation of two heterocyclic quaternary salts with a polymethine-chain precursor. nih.govacs.org A common strategy for creating pentamethine cyanine dyes is the reaction of two equivalents of a heterocyclic salt, such as an indoleninium derivative, with a malonaldehyde derivative, which provides the three-carbon bridge of the pentamethine chain. alfa-chemistry.comnih.gov

The synthesis often begins with the N-alkylation of a commercially available indolenine derivative. nih.govacs.org This step is critical as it introduces a reactive site for subsequent reactions. The choice of alkylating agent can also be used to introduce functional groups for later conjugation. However, traditional N-alkylation often requires high temperatures, which can be detrimental to sensitive functional groups. nih.govacs.org To circumvent this, a modular approach can be employed where functional groups are introduced in the final steps of the synthesis. nih.govacs.org

Alternative synthetic strategies exist, including solid-phase synthesis, which can simplify purification and increase yields. nih.gov For instance, a 2-mercapto-benzothiazole can be attached to a Merrifield resin, followed by reaction with 4-methylbenzenesulfonate (B104242) to form an N-methyl-benzothiazole salt. This resin-bound intermediate can then be condensed with a lepidine derivative to yield the cyanine dye with high efficiency. nih.gov

Methods for Introducing Sulfonate Groups for Hydrophilicity

To enhance the water solubility of cyanine dyes, which is essential for their use in biological systems, sulfonate groups are introduced into the molecular structure. nih.govnih.gov This is typically achieved by using sulfonated starting materials or by sulfonating the dye or its intermediates.

One common method involves the use of a sulfonated indolenine precursor, such as 2,3,3-trimethylindolium-5-sulfonate potassium salt. google.com This ensures that the resulting cyanine dye will inherently possess sulfonate groups. Another approach is to directly sulfonate the aromatic rings of the heterocyclic components. This can be accomplished using standard sulfonation reagents, although reaction conditions must be carefully controlled to avoid unwanted side reactions. A general method for preparing sulfonated cyanine dyes involves reacting an activated methylene (B1212753) group-containing heterocyclic base with an unsaturated bisaldehyde or its equivalent in a one-pot reaction, followed by the addition of a salt containing a polysulfonate anion to precipitate the sulfonated dye. google.com

The number and position of the sulfonate groups can influence the dye's properties. For example, Sulfo-Cyanine5.5 contains four sulfonate groups, which not only increase its hydrophilicity but also contribute to minimizing non-specific binding to biomolecules. lumiprobe.com

Purification and Characterization of Fluorophore Intermediates

The purification of cyanine dyes and their intermediates can be challenging due to their high polarity and potential for aggregation. nih.govacs.org Column chromatography is a common purification technique, but the choice of stationary and mobile phases is critical. nih.govacs.org For instance, the high polarity of some intermediates may render aqueous workups infeasible, necessitating the use of specialized chromatography systems like basic aluminum oxide with a gradient of dichloromethane/methanol. nih.govacs.org In some cases, adding a small amount of an organic base like triethylamine (B128534) to the eluent can improve the purity of the final product. nih.govacs.org

Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for purifying cyanine dyes and their conjugates. stanford.edu Protocols often involve using a gradient of a low salt buffer (e.g., triethylammonium (B8662869) acetate) and a high salt buffer containing acetonitrile. stanford.edu After purification, desalting may be necessary, which can be achieved using techniques like Sep-Pak C18 cartridge purification. stanford.edu

Characterization of the synthesized intermediates and the final fluorophore is typically performed using a combination of spectroscopic and spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, while Mass Spectrometry provides information on the molecular weight. UV-Visible spectroscopy is employed to determine the absorption and emission maxima of the fluorophore.

Conjugation Chemistry of Sulfo-Cyanine5.5 to the Deoxyuridine Triphosphate Backbone

The final step in the synthesis of Sulfo-Cyanine5.5 dUTP is the covalent attachment of the Sulfo-Cyanine5.5 fluorophore to the dUTP molecule. This is typically achieved by first synthesizing a dUTP analog containing a reactive group that can be coupled to a corresponding reactive group on the dye.

The synthesis of the modified dUTP often starts with 5-(3-aminoallyl)deoxyuridine 5'-triphosphate (AA-dUTP). researchgate.net This nucleotide analog contains a primary amine group attached to the C5 position of the uracil (B121893) base via a short linker. This amine group serves as a handle for conjugation with an activated form of the Sulfo-Cyanine5.5 dye.

Design and Synthesis of Optimized Linker Arms for Nucleotide Attachment

The linker arm connecting the fluorophore to the nucleotide plays a crucial role in the performance of the final conjugate. nih.govnih.gov It not only facilitates the conjugation reaction but also influences the efficiency of incorporation by DNA polymerases and the fluorescence properties of the dye. nih.gov

A longer linker arm can increase the efficiency of incorporation of the dye-labeled dUTP by DNA polymerases. nih.govlumiprobe.com This is because a longer linker provides more flexibility and reduces steric hindrance between the bulky dye and the active site of the polymerase. nih.gov Research has shown that both the level of incorporation and the resulting hybridization fluorescence signal increase with the length of the linker arm. nih.gov For example, a dUTP with an extended amino-11-linker is considered a better alternative to the more common aminoallyl-dUTP. lumiprobe.com

Linker arms can be designed with various chemical functionalities to facilitate conjugation. For instance, a linker can terminate in an amine group, which can then react with an N-hydroxysuccinimidyl (NHS) ester-activated dye. nih.govresearchgate.net Alternatively, click chemistry, utilizing azide (B81097) and alkyne groups, offers a highly efficient and specific method for conjugation. lumiprobe.com Rigid linkers, such as those based on an ethynyl (B1212043) group, have also been explored to prevent interactions between the dye and the DNA, which can affect the stability of the DNA duplex and the fluorescence properties of the dye. nih.gov

Optimization of Conjugation Reaction Yields and Purity of the Conjugate

The conjugation reaction involves coupling the activated Sulfo-Cyanine5.5 fluorophore with the linker-modified dUTP. A common method is the reaction of a Sulfo-Cyanine5.5 NHS ester with the amine group of the modified dUTP. researchgate.net The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or a buffered aqueous solution at room temperature. researchgate.net

Optimizing the yield and purity of the this compound conjugate requires careful control of several factors. The molar ratio of the dye to the nucleotide is a critical parameter. aatbio.com A common starting point is a 10:1 molar ratio of dye to protein (or in this case, nucleotide), which can then be optimized to achieve the desired degree of labeling. aatbio.com The pH of the reaction buffer is also important, with a pH of around 8.5-9.0 often being optimal for the reaction between an NHS ester and a primary amine. aatbio.com

After the conjugation reaction, the purification of the this compound is essential to remove unreacted dye, unconjugated dUTP, and any side products. This is typically achieved using chromatographic techniques such as ion-exchange chromatography or RP-HPLC. stanford.edunih.gov Anion exchange chromatography is particularly effective for separating the negatively charged triphosphate from other components. stanford.edu The purity of the final product is assessed by methods like HPLC and mass spectrometry. Enzymatic testing is also performed to ensure that the this compound is a functional substrate for DNA polymerases. lumiprobe.com

Analytical Quality Control Assays for the Synthesized Conjugate

To ensure the reliability and consistency of experimental results, the synthesized this compound conjugate must undergo rigorous analytical quality control. These assays are designed to verify the identity, purity, and functionality of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used to assess the purity of the this compound conjugate. The sample is passed through a column, and compounds are separated based on their physicochemical properties. By monitoring the eluent at specific wavelengths (corresponding to the absorbance of the nucleotide and the dye), the percentage of the desired product versus any unreacted starting materials or byproducts can be quantified. A purity of ≥95% is a common quality standard for these products. lumiprobe.comlunanano.ca

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the identity of the synthesized conjugate by measuring its mass-to-charge ratio. This technique provides an accurate molecular weight, confirming that the Sulfo-Cyanine5.5 dye has been successfully conjugated to the dUTP molecule. HPLC is often coupled directly with mass spectrometry (HPLC-MS) for simultaneous purity assessment and identity confirmation. lumiprobe.comlumiprobe.comlunanano.ca

Spectroscopic Analysis: The spectral properties of the conjugate are critical for its function as a fluorescent probe. Key parameters are measured using a spectrophotometer and a spectrofluorometer.

Absorption Maximum (λabs): The wavelength at which the dye absorbs the most light. For Sulfo-Cyanine5.5, this is typically around 673-675 nm. lunanano.caaxispharm.com

Emission Maximum (λem): The wavelength at which the dye emits the most fluorescence after excitation. For Sulfo-Cyanine5.5, this is around 691-694 nm. lunanano.caaxispharm.com

Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength. A high extinction coefficient is desirable for bright signals.

Fluorescence Quantum Yield: The ratio of photons emitted to photons absorbed. This value indicates the efficiency of the fluorescence process.

Enzymatic Incorporation Assay: The ultimate test of the conjugate's functionality is its ability to be used as a substrate by DNA polymerases. lumiprobe.comlumiprobe.com This is often tested in a practical enzymatic reaction, such as PCR or nick translation. nih.govjenabioscience.com The efficiency of incorporation is evaluated, often by analyzing the resulting labeled DNA product using techniques like gel electrophoresis. The presence of a fluorescently labeled DNA product confirms that the this compound can be successfully incorporated by the polymerase.

Polyacrylamide Gel Electrophoresis (PAGE): For analyzing the quality of the final labeled DNA probes generated using the fluorescent nucleotide, denaturing PAGE (often containing urea) can be employed. tandfonline.com This technique separates nucleic acid fragments based on size, allowing for the visualization of successfully labeled probes and the identification of any synthesis failures or unincorporated nucleotides. tandfonline.com

The combination of these analytical assays ensures that each batch of this compound is of high quality, providing researchers with a reliable reagent for various molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, and real-time PCR. nih.govresearchgate.nettandfonline.com

Table of Analytical Quality Control Parameters

| Parameter | Analytical Technique | Purpose | Typical Specification |

|---|---|---|---|

| Purity | HPLC | Quantifies the percentage of the desired conjugate | ≥ 95% lunanano.ca |

| Identity Confirmation | Mass Spectrometry (MS) | Verifies the molecular weight of the conjugate | Matches theoretical mass |

| Absorption Maximum | UV-Vis Spectroscopy | Determines the optimal excitation wavelength | ~675 nm axispharm.com |

| Emission Maximum | Fluorospectrometry | Determines the peak fluorescence wavelength | ~694 nm axispharm.com |

| Functionality | Enzymatic Assay (e.g., PCR) | Confirms incorporation by DNA polymerase | Successful labeling of DNA lumiprobe.com |

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Sulfo-Cyanine5.5 deoxyuridine triphosphate | This compound |

| Deoxyuridine triphosphate | dUTP |

| 5-(3-aminoallyl)deoxyuridine 5'-triphosphate | AA-dUTP |

| N-hydroxysuccinimide | NHS |

| 5-iodo-2'-deoxyuridine | - |

| Cyanine3-dUTP | Cy3-dUTP |

| Cyanine5-dUTP | Cy5-dUTP |

Future Directions and Emerging Research Avenues

Development of Novel Assay Platforms Utilizing Sulfo-Cyanine5.5 dUTP

The favorable characteristics of this compound make it a valuable reagent for the development of advanced assay platforms. Its primary application is in the enzymatic labeling of DNA for techniques that require high sensitivity and low background noise. labshake.comlumiprobe.com Because it serves as a substrate for enzymes like Taq polymerase, it can be incorporated into DNA probes through standard molecular biology techniques such as polymerase chain reaction (PCR), nick translation, and random priming. labscoop.comresearchgate.netnih.gov

Novel assay platforms leveraging this compound include:

High-Contrast Fluorescence Microscopy: The dye's bright fluorescence enables high-contrast imaging of cellular structures and labeled DNA probes. axispharm.comaxispharm.com

Multiplex Fluorescence in situ Hybridization (FISH): Directly labeled DNA probes with this compound allow for the detection of multiple genetic sequences simultaneously without the need for secondary detection reagents. researchgate.netnih.gov

Microarray-Based Experiments: It is used for the enzymatic labeling of DNA for microarrays, facilitating gene expression analysis and genotyping. lumiprobe.comlumiprobe.com

Flow Cytometry: The distinct and strong signal from Sulfo-Cyanine5.5 provides a reliable channel for accurate cell sorting and analysis when labeling nucleic acids within cells. axispharm.comaxispharm.com

Integration into Next-Generation Biotechnological Tools and Automation

The stability and efficiency of this compound position it for integration into next-generation, high-throughput biotechnological workflows. Its utility in standard enzymatic reactions like PCR makes it compatible with automated liquid handling systems and thermal cyclers. researchgate.netnih.gov The bright, far-red fluorescence is well-suited for automated imaging and detection systems, which benefit from the high signal-to-noise ratio to reduce false positives and improve data quality. labscoop.comlumiprobe.com As biotechnological tools move towards greater miniaturization and parallel processing, reagents like this compound that provide robust and reliable signals are essential for accurate, automated data acquisition in applications ranging from large-scale genetic screening to diagnostics.

Exploration of Enhanced Enzymatic Incorporation Systems and Conditions

Research continues to focus on optimizing the enzymatic incorporation of modified nucleotides like this compound. The efficiency of incorporation is a critical factor for generating highly fluorescent probes. This compound features an extended amino-11-linker arm, which separates the bulky dye from the nucleotide base. labscoop.comlumiprobe.com This design increases the efficiency of its incorporation by DNA polymerases compared to dyes directly conjugated to the base. labshake.comlumiprobe.com

Studies have shown that the efficiency of enzymatic incorporation of cyanine (B1664457) dye-dUTP analogs can be significantly influenced by factors such as the net charge of the fluorophore. nih.gov Research involving various DNA polymerases from families A and B (including Taq, Pfu, and Vent) has explored how modifications to the dUTP molecule affect PCR efficiency. nih.gov One study found that zwitterionic, or electroneutral, analogs of Cy5-dUTP were incorporated with significantly higher efficiency by Taq polymerase than negatively charged analogs. nih.gov Further research into optimizing buffer conditions and identifying polymerases that are less sensitive to bulky adducts could lead to even more efficient and versatile labeling systems.

Comparative PCR Efficiency with C5-Modified dUTPs

| dUTP Analog | Relative PCR Efficiency | Key Finding | Reference |

| dU(Cy5±)TP (Zwitterionic) | Higher | More efficient incorporation than charged analogs with various polymerases. | nih.gov |

| dU(Cy5+)TP (Positively Charged) | Lower | Less efficient incorporation compared to the zwitterionic analog. | nih.gov |

| dU(Cy5–)TP (Negatively Charged) | Lower | Less efficient incorporation compared to the zwitterionic analog. | nih.gov |

Potential for Single-Molecule Detection and High-Resolution Imaging Applications

The high photostability and bright fluorescence of Sulfo-Cyanine5.5 make it a promising candidate for cutting-edge imaging applications. axispharm.comaxispharm.com Its emission in the far-red spectrum is particularly advantageous for deep-tissue and in vivo imaging, where it minimizes absorption and scattering by biological tissues and reduces autofluorescence. axispharm.comaxispharm.com

For single-molecule detection, the photophysical properties of the fluorophore are paramount. Related cyanine dyes, such as Cy5, have been extensively studied in single-molecule spectroscopy. nih.gov These studies investigate phenomena like trans-cis isomerization and triplet state characteristics, which can cause blinking or "dim states" in fluorescence traces. nih.gov Understanding these photophysical behaviors is crucial for accurately interpreting single-molecule data. The strong quantum yield and high signal-to-noise ratio of Sulfo-Cyanine5.5 make it suitable for applications in high-resolution imaging and single-molecule fluorescence resonance energy transfer (FRET), where detecting the fluorescence of individual molecules can reveal complex biomolecular interactions and dynamics. axispharm.comnih.gov

Q & A

Q. How can researchers optimize multiplexed assays combining this compound with other cyanine dyes (e.g., Cy3, Cy7)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.